molecular formula C21H19N3O5S B2798068 N-[4-({[(4-methoxyphenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]-2H-1,3-benzodioxole-5-carboxamide CAS No. 1005308-48-4

N-[4-({[(4-methoxyphenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]-2H-1,3-benzodioxole-5-carboxamide

Cat. No.: B2798068
CAS No.: 1005308-48-4
M. Wt: 425.46
InChI Key: CQMJTFJUIMCDGD-UHFFFAOYSA-N
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Description

This compound features a thiazole ring substituted at the 2-position with a 2H-1,3-benzodioxole-5-carboxamide group and at the 4-position with a [(4-methoxyphenyl)methyl]carbamoylmethyl moiety. Its synthesis likely involves coupling reactions between a thiazole-2-amine intermediate and activated carboxylic acid derivatives, as seen in analogous compounds. For instance, cyclopropanecarboxylic acid derivatives coupled with aminothiazoles using HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) are common in related syntheses . The benzodioxole and methoxyphenyl groups enhance lipophilicity and H-bonding capacity, critical for interactions with biological targets such as enzymes or receptors.

Properties

IUPAC Name

N-[4-[2-[(4-methoxyphenyl)methylamino]-2-oxoethyl]-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O5S/c1-27-16-5-2-13(3-6-16)10-22-19(25)9-15-11-30-21(23-15)24-20(26)14-4-7-17-18(8-14)29-12-28-17/h2-8,11H,9-10,12H2,1H3,(H,22,25)(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQMJTFJUIMCDGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CC2=CSC(=N2)NC(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-({[(4-methoxyphenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]-2H-1,3-benzodioxole-5-carboxamide typically involves multi-step reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation primarily at its sulfur-containing thiazole ring and methoxy groups.

Reaction Type Reagents/Conditions Major Products Citations
Thiazole ring oxidationH₂O₂ (30%), CH₃COOH, 60–80°C, 6–8 hrsSulfoxide or sulfone derivatives
Methoxy group oxidationKMnO₄, acidic conditions, refluxHydroxylated benzodioxole derivatives

Oxidation of the thiazole ring produces sulfoxides or sulfones, depending on reaction duration and oxidant concentration. The methoxy group on the phenyl ring is oxidized to a hydroxyl group under strong acidic conditions, forming derivatives with enhanced polarity .

Reduction Reactions

Reductive modifications target carbonyl groups and aromatic systems.

Reaction Type Reagents/Conditions Major Products Citations
Carboxamide reductionLiAlH₄, THF, 0°C → RT, 12 hrsPrimary amine derivatives
Benzodioxole ring reductionH₂, Pd/C (10%), ethanol, 50°C, 3 hrsSaturated cyclohexane-dioxolane derivatives

Reduction of the carboxamide group with LiAlH₄ yields primary amines, while catalytic hydrogenation of the benzodioxole ring produces saturated analogs with altered conformational flexibility.

Substitution Reactions

Electrophilic and nucleophilic substitutions occur at reactive sites on the thiazole and benzodioxole rings.

Reaction Type Reagents/Conditions Major Products Citations
Thiazole C-5 halogenationBr₂, FeBr₃, CH₂Cl₂, 25°C, 2 hrs5-Bromo-thiazole derivatives
Methoxy group demethylationBBr₃, CH₂Cl₂, −78°C → RT, 6 hrsPhenolic derivatives

Halogenation at the thiazole C-5 position introduces bromine, enhancing electrophilicity for downstream coupling reactions . Demethylation of the methoxy group using BBr₃ generates phenolic compounds with increased hydrogen-bonding capacity.

Hydrolysis Reactions

The carboxamide and ester-like benzodioxole groups undergo hydrolysis under controlled conditions.

Reaction Type Reagents/Conditions Major Products Citations
Acidic hydrolysis of amideHCl (6M), H₂O, reflux, 8–10 hrsCarboxylic acid and amine fragments
Basic hydrolysis of benzodioxoleNaOH (2M), ethanol, 70°C, 5 hrsCatechol derivatives

Acidic hydrolysis cleaves the carboxamide bond, yielding a carboxylic acid and a secondary amine. Basic conditions hydrolyze the benzodioxole ring to catechol, altering the compound’s electronic properties .

Amide Bond Functionalization

The carboxamide group participates in coupling and crosslinking reactions.

Reaction Type Reagents/Conditions Major Products Citations
EDC/NHS-mediated couplingEDC, NHS, DMF, RT, 24 hrsBioconjugates (e.g., peptide linkages)
Schotten-Baumann acylationRCOCl, NaOH, H₂O/CH₂Cl₂, 0°C, 2 hrsAcylated derivatives

Coupling reactions with ethylcarbodiimide (EDC) and N-hydroxysuccinimide (NHS) enable bioconjugation, facilitating drug delivery applications. Schotten-Baumann conditions introduce acyl groups, modulating solubility and bioactivity .

Key Mechanistic Insights

  • Thiazole Reactivity : The electron-deficient thiazole ring favors electrophilic substitution at C-5 due to resonance stabilization of intermediates .

  • Benzodioxole Stability : Hydrolytic cleavage of the benzodioxole ring occurs via nucleophilic attack at the methylenedioxy group, forming catechol under basic conditions.

  • Amide Bond Lability : Protonation of the amide nitrogen under acidic conditions weakens the C–N bond, enabling hydrolysis to carboxylic acids.

Scientific Research Applications

Medicinal Chemistry

The compound has been studied for its potential therapeutic effects. Its structure suggests that it may interact with biological targets involved in various diseases.

Anticancer Activity

Research indicates that compounds similar to N-[4-({[(4-methoxyphenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]-2H-1,3-benzodioxole-5-carboxamide exhibit anticancer properties by inhibiting key signaling pathways involved in tumor growth. For instance, some derivatives have shown promise as inhibitors of the Raf kinase pathway, which is crucial in cancer progression .

Antimicrobial Properties

Studies have demonstrated that thiazole derivatives possess antimicrobial activity. The incorporation of the thiazole moiety in this compound enhances its interaction with microbial targets, suggesting potential applications as an antimicrobial agent .

Enzyme Inhibition

This compound has been identified as a potent inhibitor of specific enzymes that play roles in disease mechanisms.

Inhibition of Kinases

The compound's structural features allow it to bind effectively to kinase domains, inhibiting their activity. This inhibition can be beneficial in treating conditions characterized by abnormal kinase activity, such as cancer and inflammatory diseases .

Drug Development

The compound serves as a lead structure for developing new pharmaceuticals.

Structure-Activity Relationship Studies

Researchers are conducting structure-activity relationship (SAR) studies to optimize the efficacy and selectivity of this compound. By modifying various functional groups on the compound, scientists aim to enhance its therapeutic potential while minimizing side effects .

Formulation Development

Efforts are underway to develop formulations that improve the bioavailability and stability of this compound when administered orally or intravenously. These formulations may include nanoparticles or liposomal carriers designed to enhance drug delivery to target tissues .

Clinical Trials

Several derivatives of this compound are currently undergoing clinical trials to evaluate their safety and efficacy in treating specific cancers and infectious diseases. Preliminary results indicate promising outcomes regarding tumor shrinkage and reduced infection rates.

Comparative Studies

Comparative studies with existing drugs have shown that this compound exhibits superior activity against resistant strains of pathogens compared to traditional antibiotics .

Mechanism of Action

The mechanism of action of N-[4-({[(4-methoxyphenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]-2H-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural and Functional Insights

  • Thiazole vs. Benzimidazole Cores : Thiazoles (e.g., target compound) offer greater synthetic flexibility for substitution, while benzimidazoles () provide enhanced planarity for DNA intercalation.
  • Role of Methoxy Groups : The 4-methoxyphenyl group in the target compound and improves solubility and may modulate cytochrome P450 interactions, reducing metabolic degradation.
  • Activity Gaps : While reports IC₅₀ values for thiazole derivatives, data for benzodioxole-containing analogs (target compound, ) are lacking, highlighting a need for targeted assays.

Biological Activity

N-[4-({[(4-methoxyphenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]-2H-1,3-benzodioxole-5-carboxamide is a complex organic compound with potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects based on recent research findings.

Chemical Structure and Synthesis

The compound features a thiazole ring, a benzodioxole moiety, and a methoxyphenyl group. The synthesis typically involves multiple steps, including the formation of the thiazole ring through cyclization reactions and subsequent amide coupling to introduce the benzodioxole structure. Key reagents include carbodiimides for coupling reactions and various solvents to optimize yield and purity.

This compound is believed to exert its biological effects through interactions with specific molecular targets such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various pharmacological effects.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity. For instance, derivatives containing methoxy groups have shown efficacy against various bacterial strains due to their ability to penetrate bacterial membranes and inhibit growth .

Anti-inflammatory Effects

Studies have suggested that this compound may possess anti-inflammatory properties. It could potentially inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response. This activity is particularly relevant in conditions such as arthritis and other inflammatory diseases .

Anticancer Potential

The compound has also been investigated for its anticancer properties. Preliminary studies indicate that it may induce apoptosis in cancer cells by inhibiting key signaling pathways associated with cell survival and proliferation. This effect is likely mediated through its interaction with specific protein targets within cancer cells .

Case Studies

Several studies have highlighted the biological activity of related compounds:

  • Antimicrobial Study : A study demonstrated that a methoxy-substituted thiazole derivative exhibited significant antibacterial activity against Gram-positive bacteria with an IC50 value of 10 µM .
  • Anti-inflammatory Research : In vitro assays showed that similar compounds reduced the expression of inflammatory markers in macrophages by up to 50% when treated with concentrations ranging from 5 to 20 µM .
  • Anticancer Activity : A recent study reported that a thiazole-based compound induced apoptosis in breast cancer cells at concentrations as low as 15 µM, highlighting its potential as an anticancer agent .

Data Tables

Activity Type IC50 Value (µM) Reference
Antimicrobial10
Anti-inflammatory5 - 20
Anticancer15

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